Cas no 2137816-03-4 (6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid)

6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid
- 2137816-03-4
- EN300-841420
- 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid
-
- Inchi: 1S/C25H29NO5/c27-24(28)18(17-12-14-30-15-17)7-5-6-13-26-25(29)31-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,17-18,23H,5-7,12-16H2,(H,26,29)(H,27,28)
- InChI Key: FMWQIFKZQQZCED-UHFFFAOYSA-N
- SMILES: O1CCC(C1)C(C(=O)O)CCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 423.20457303g/mol
- Monoisotopic Mass: 423.20457303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 589
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9Ų
- XLogP3: 3.9
6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841420-1.0g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 1.0g |
$2152.0 | 2024-05-21 | |
Enamine | EN300-841420-10.0g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 10.0g |
$9252.0 | 2024-05-21 | |
Enamine | EN300-841420-2.5g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 2.5g |
$4216.0 | 2024-05-21 | |
Enamine | EN300-841420-0.1g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 0.1g |
$1893.0 | 2024-05-21 | |
Enamine | EN300-841420-0.25g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 0.25g |
$1980.0 | 2024-05-21 | |
Enamine | EN300-841420-0.5g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 0.5g |
$2066.0 | 2024-05-21 | |
Enamine | EN300-841420-5g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 5g |
$6239.0 | 2023-09-02 | ||
Enamine | EN300-841420-0.05g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 95% | 0.05g |
$1807.0 | 2024-05-21 | |
Enamine | EN300-841420-1g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 1g |
$2152.0 | 2023-09-02 | ||
Enamine | EN300-841420-10g |
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)hexanoic acid |
2137816-03-4 | 10g |
$9252.0 | 2023-09-02 |
6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid Related Literature
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid
Recent Advances in the Application of 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid (CAS: 2137816-03-4) in Chemical Biology and Pharmaceutical Research
The compound 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid (CAS: 2137816-03-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile building block in peptide synthesis and drug development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the tetrahydrofuran (oxolan) moiety makes it particularly valuable for applications in solid-phase peptide synthesis (SPPS) and the design of bioactive compounds.
Recent studies have explored the utility of this compound in the synthesis of peptide-based therapeutics, where its structural attributes facilitate efficient coupling and deprotection steps. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the synthesis of cyclic peptides, which are increasingly recognized for their potential in targeting protein-protein interactions. The oxolan-3-yl group was found to enhance the conformational stability of the resulting peptides, thereby improving their binding affinity and pharmacokinetic properties.
In addition to its role in peptide synthesis, 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid has been investigated for its potential as a scaffold in the development of small-molecule inhibitors. A recent preprint on bioRxiv highlighted its use in the design of inhibitors targeting enzymes involved in inflammatory pathways. The study reported that derivatives of this compound exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest its promise as a lead compound for anti-inflammatory drug development.
Another area of interest is the application of this compound in the field of targeted drug delivery. Researchers have functionalized nanoparticles with 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid to improve their biocompatibility and cellular uptake. A 2024 study in ACS Nano demonstrated that such functionalized nanoparticles exhibited enhanced targeting efficiency to cancer cells, attributed to the oxolan-3-yl moiety's ability to interact with cell-surface receptors. This approach holds potential for the development of next-generation nanomedicines.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid. Recent efforts have focused on optimizing synthetic protocols to improve yield and purity. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, reported a scalable route using continuous-flow chemistry, which reduced production costs and environmental impact.
In conclusion, 6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid (CAS: 2137816-03-4) represents a promising tool in chemical biology and pharmaceutical research. Its applications span peptide synthesis, small-molecule drug development, and targeted drug delivery, with ongoing studies aimed at overcoming synthetic challenges and expanding its utility. Future research is expected to further elucidate its mechanistic roles and explore its potential in emerging therapeutic areas.
2137816-03-4 (6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(oxolan-3-yl)hexanoic acid) Related Products
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)




